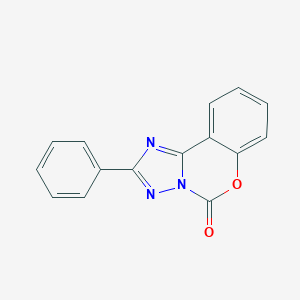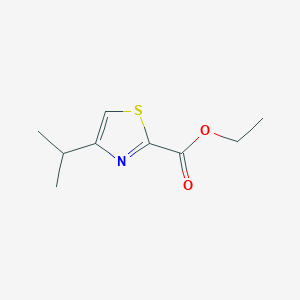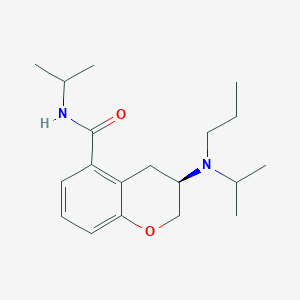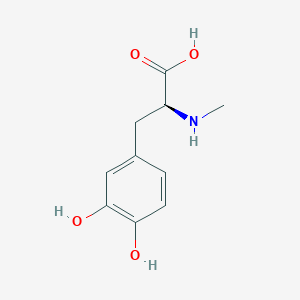![molecular formula C14H30O2Si B131361 [4-(terc-Butildimetilsililoximentil)ciclohexil]metanol CAS No. 141836-50-2](/img/structure/B131361.png)
[4-(terc-Butildimetilsililoximentil)ciclohexil]metanol
Descripción general
Descripción
The compound of interest, "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-", is a derivative of cyclohexane, which is a saturated six-membered hydrocarbon ring. The compound features a methanol functional group and a silyl ether moiety, which suggests its potential utility in organic synthesis and materials science due to the presence of the silicon-containing group.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol was achieved through a multi-step process including Grignard reaction, dehydration, catalytic hydrogenation, Wittig reaction, hydrolysis, isomerization, and reduction with potassium borohydride, yielding a 43.4% final product . This synthesis route indicates the potential complexity involved in synthesizing substituted cyclohexanemethanols, which may be similar to the synthesis of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-".
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can significantly influence their chemical behavior. For example, the configurational effects on internal proton transfers and ion–neutral complex formation in stereoisomeric 1,4-di(alkoxymethyl)cyclohexanes were studied, showing that cis and trans isomers exhibit different behaviors in mass spectrometry due to their stereochemistry . This suggests that the molecular structure, particularly the stereochemistry of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-", would play a crucial role in its chemical properties and reactivity.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions. The photochemistry of alkylated 4,4-dimethoxy-2,5-cyclohexadienones in methanol, for example, leads to the formation of 2-cyclopentenone derivatives . This indicates that cyclohexane derivatives can participate in photochemical reactions, which may be relevant for the compound , especially if it contains sensitive functional groups like alkoxy or silyl ethers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-" are not detailed in the provided papers, the properties of cyclohexane derivatives can generally include solubility in organic solvents, boiling and melting points, and reactivity towards acids, bases, and other reagents. The presence of a silyl ether group could confer volatility and hydrophobicity, as well as stability towards certain chemical conditions. The stereochemistry could also affect the compound's physical properties, such as its crystalline structure and melting point.
Aplicaciones Científicas De Investigación
Síntesis Orgánica y Química Medicinal
- Precursor para Productos Naturales Biológicamente Activos: El terc-butil 4-[(E)-but-1-en-3-in-1-il]-3-{[terc-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato, un derivado de nuestro compuesto, sirve como precursor para productos naturales como Indiacen A e Indiacen B. Estos compuestos se han asociado con diversas actividades biológicas, incluidos efectos anticancerígenos, antiinflamatorios y analgésicos .
Química Heterocíclica
- Síntesis de Tetrahidrotriazolopiridina: El compuesto se puede utilizar para sintetizar 4-(terc-butildimetilsilil)-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]piridina. Esta estructura heterocíclica tiene aplicaciones potenciales en el descubrimiento de fármacos y la ciencia de los materiales .
Estrategia de Grupo Protector
- Desprotección Selectiva de Alcoholes: Los grupos terc-butildimetilsilil (TBS) se utilizan comúnmente como grupos protectores para los alcoholes. Los investigadores han desarrollado métodos catalíticos para eliminar selectivamente los grupos TBS, lo que permite el acceso a los grupos funcionales deseados en la síntesis orgánica .
Mecanismo De Acción
Target of Action
The primary targets of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol are currently not well-defined in the literature. This compound is a complex organic molecule that may interact with various biological targets. More research is needed to identify its specific targets and their roles .
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially altering cellular processes or signaling pathways .
Biochemical Pathways
It has been suggested that this compound could be used as an intermediate in the production of rho kinase inhibitors and neurite outgrowth promoters . These applications suggest that it may influence pathways related to cell growth and differentiation .
Pharmacokinetics
As a complex organic molecule, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its potential use as an intermediate in the production of rho kinase inhibitors and neurite outgrowth promoters, it may have effects on cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .
Propiedades
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPTNCOHZJANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444462 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141836-50-2 | |
| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)


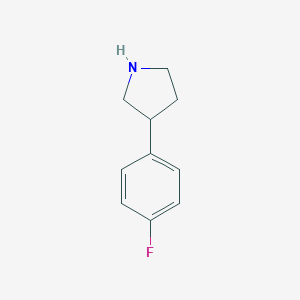
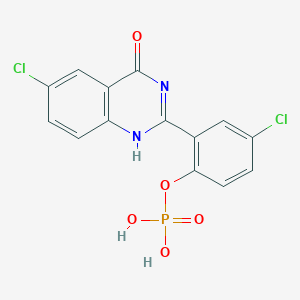
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
